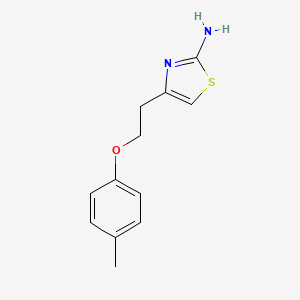![molecular formula C11H18N4 B6508856 2-[4-(propan-2-yl)piperazin-1-yl]pyrazine CAS No. 919496-40-5](/img/structure/B6508856.png)
2-[4-(propan-2-yl)piperazin-1-yl]pyrazine
Übersicht
Beschreibung
Biochemische Analyse
Biochemical Properties
2-[4-(propan-2-yl)piperazin-1-yl]pyrazine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with acetylcholinesterase, an enzyme that breaks down acetylcholine in the synaptic cleft Additionally, this compound has shown activity against Mycobacterium tuberculosis, indicating its potential as an anti-tubercular agent .
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. In human embryonic kidney cells (HEK-293), this compound has demonstrated low cytotoxicity, making it a promising candidate for further development . It influences cell signaling pathways by inhibiting acetylcholinesterase, which can lead to increased levels of acetylcholine and enhanced cholinergic signaling . This modulation of cell signaling pathways can impact gene expression and cellular metabolism, potentially leading to therapeutic benefits in neurodegenerative diseases.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. Its inhibition of acetylcholinesterase involves binding to the active site of the enzyme, preventing the breakdown of acetylcholine . This inhibition can enhance cholinergic neurotransmission, which is beneficial in conditions characterized by cholinergic deficits. Additionally, its anti-tubercular activity is attributed to its interaction with bacterial enzymes, disrupting essential metabolic processes in Mycobacterium tuberculosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over timeIn vitro studies have shown that its inhibitory effects on acetylcholinesterase are sustained over time, suggesting potential for long-term therapeutic applications
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound effectively inhibits acetylcholinesterase without causing significant toxicity . At higher doses, there may be threshold effects leading to adverse outcomes, such as toxicity or off-target effects. It is crucial to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. Its metabolism may involve cytochrome P450 enzymes, which play a role in the oxidative metabolism of many xenobiotics
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence its localization and accumulation in different cellular compartments . Understanding the transport mechanisms is essential for optimizing its therapeutic delivery and efficacy.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell . This localization can influence its interactions with biomolecules and its overall therapeutic potential.
Eigenschaften
IUPAC Name |
2-(4-propan-2-ylpiperazin-1-yl)pyrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4/c1-10(2)14-5-7-15(8-6-14)11-9-12-3-4-13-11/h3-4,9-10H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVMQCGQXVGRRLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=NC=CN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B6508789.png)
![1-(2,3-dimethylphenyl)-5-ethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B6508792.png)

![N-(4-acetylphenyl)-2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B6508802.png)
![2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetonitrile](/img/structure/B6508804.png)
![Benzamide, 2-fluoro-N-[2-(4-fluorophenyl)-2,6-dihydro-5-oxido-4H-thieno[3,4-c]pyrazol-3-yl]-](/img/structure/B6508808.png)
![2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B6508810.png)
![2,2-dimethyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B6508821.png)
![5-chloro-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B6508823.png)
![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(naphthalen-1-yl)acetamide](/img/structure/B6508830.png)
![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B6508837.png)

![2-[4-(propan-2-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B6508852.png)
